molecular formula C18H19N5O2 B2880190 N-(4-cyanophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1030097-32-5

N-(4-cyanophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2880190
CAS No.: 1030097-32-5
M. Wt: 337.383
InChI Key: KHHDZTOQFSWRQK-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a complex organic compound with a unique structure that combines a piperidine ring with a phenoxy group and a dimethylbutanoyl moiety

Preparation Methods

The synthesis of N-(4-cyanophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide involves multiple steps, typically starting with the preparation of the piperidine ring and the phenoxy group. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N-(4-cyanophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-cyanophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: It is investigated for its potential therapeutic applications, including its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets, such as proteins or enzymes. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The pathways involved in these interactions are complex and may include multiple steps and intermediates.

Comparison with Similar Compounds

N-(4-cyanophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide can be compared with other similar compounds, such as:

    1-(3,3-Dimethylbutanoyl)piperidine-3-carboxylic acid: This compound has a similar structure but lacks the phenoxy group.

    1-(3,3-Dimethylbutanoyl)piperazine: This compound has a similar structure but contains a piperazine ring instead of a piperidine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-cyanophenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-13-10-17(22-18(20-13)23-8-2-3-9-23)25-12-16(24)21-15-6-4-14(11-19)5-7-15/h4-7,10H,2-3,8-9,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHDZTOQFSWRQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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